molecular formula C12H17N3O B3032334 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one CAS No. 1439896-67-9

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one

Cat. No.: B3032334
CAS No.: 1439896-67-9
M. Wt: 219.28
InChI Key: RZTVGTYMJRFCBE-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol. This compound has garnered attention due to its unique chemical structure and potential biological activities. It is a solid with a white to off-white appearance and is stable at room temperature .

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one involves several steps. One common synthetic route includes the reaction of 2-chloropyridine with hexamethylenetetramine to form 2-(aminomethyl)pyridine. This intermediate is then reacted with azepan-2-one under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one can be compared with similar compounds such as:

    2-(Aminomethyl)pyridine: This compound shares a similar aminomethyl group but lacks the azepan-2-one ring, resulting in different chemical and biological properties.

    1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one: This compound has a pyrrolidin-2-one ring instead of an azepan-2-one ring, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-9-10-5-6-14-11(8-10)15-7-3-1-2-4-12(15)16/h5-6,8H,1-4,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTVGTYMJRFCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=NC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901194011
Record name 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-67-9
Record name 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 1-[4-(aminomethyl)-2-pyridinyl]hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901194011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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